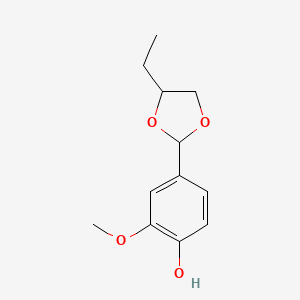

4-(4-Ethyl-1,3-dioxolan-2-yl)-2-methoxyphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Etil-1,3-dioxolan-2-il)-2-metoxifenol es un compuesto orgánico que presenta un anillo dioxolano y un grupo metoxifenol

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-(4-Etil-1,3-dioxolan-2-il)-2-metoxifenol típicamente implica la reacción de 4-etil-1,3-dioxolano con 2-metoxifenol bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de un catalizador, como un ácido o una base, para facilitar la formación del producto deseado. Las condiciones de reacción, incluyendo temperatura, presión y solvente, se optimizan para lograr un alto rendimiento y pureza del compuesto.

Métodos de producción industrial

En un entorno industrial, la producción de 4-(4-Etil-1,3-dioxolan-2-il)-2-metoxifenol puede involucrar procesos de lotes a gran escala o continuos. El uso de técnicas avanzadas como destilación, cristalización y cromatografía asegura la separación y purificación eficiente del compuesto. Se implementan medidas de control de calidad para mantener la consistencia y calidad del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

4-(4-Etil-1,3-dioxolan-2-il)-2-metoxifenol experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes correspondientes u otras formas reducidas.

Sustitución: El grupo metoxi puede ser sustituido por otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio, hidruro de aluminio y litio, e hidrogenación catalítica.

Sustitución: Se emplean reactivos como haluros de alquilo, cloruros de acilo y cloruros de sulfonilo en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución dan como resultado la formación de varios fenoles sustituidos.

Aplicaciones Científicas De Investigación

4-(4-Etil-1,3-dioxolan-2-il)-2-metoxifenol tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.

Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas, antioxidantes y antiinflamatorias.

Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos fármacos o como un compuesto líder para el descubrimiento de fármacos.

Industria: Se utiliza en la producción de productos químicos especiales, polímeros y otros productos industriales.

Mecanismo De Acción

El mecanismo de acción de 4-(4-Etil-1,3-dioxolan-2-il)-2-metoxifenol involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos al unirse a enzimas, receptores u otras proteínas, modulando así su actividad. Los objetivos moleculares y las vías exactas dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto.

Comparación Con Compuestos Similares

Compuestos similares

- 4-(4-Etil-1,3-dioxolan-2-il)metil benzoato

- 9-[[(2S,4S)-4-etil-1,3-dioxolan-2-il]metil]carbazol

Singularidad

4-(4-Etil-1,3-dioxolan-2-il)-2-metoxifenol es único debido a su combinación específica de un anillo dioxolano y un grupo metoxifenol. Esta característica estructural imparte propiedades químicas y físicas distintas, lo que lo hace valioso para diversas aplicaciones. Su versatilidad para experimentar diferentes reacciones químicas y sus potenciales actividades biológicas lo distinguen aún más de compuestos similares.

Actividad Biológica

4-(4-Ethyl-1,3-dioxolan-2-yl)-2-methoxyphenol, a compound characterized by its dioxolane and methoxyphenol functional groups, has garnered attention in recent research for its potential biological activities. This article explores the compound's antioxidant, antifungal, and other relevant biological activities based on diverse scientific studies.

Chemical Structure

The chemical structure of this compound is represented as follows:

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. Studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties.

- DPPH Radical Scavenging : The antioxidant capacity can be assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Compounds with similar structures have shown IC50 values indicating effective radical scavenging activity. For example, methanol extracts of related compounds exhibited IC50 values ranging from 37.61 μg/mL to 45.20 μg/mL .

Antifungal Activity

The antifungal properties of this compound have been evaluated against various pathogenic fungi.

- Inhibition Studies : Research indicates that derivatives of dioxolane compounds can effectively inhibit fungal pathogens such as Fusarium oxysporum and Cladosporium xanthochromaticum. The maximum inhibition was observed with methanol and chloroform extracts of similar compounds .

Case Study 1: Antioxidant Properties

A study focused on the antioxidant activity of various phenolic compounds found that those containing dioxolane structures significantly inhibited lipid peroxidation and reduced reactive oxygen species (ROS) levels in cellular models. The findings suggest that the presence of the dioxolane moiety enhances the antioxidant potential through electron donation mechanisms.

| Compound | IC50 (μg/mL) | Activity Type |

|---|---|---|

| Compound A | 37.61 | Antioxidant |

| Compound B | 40.82 | Antioxidant |

| Compound C | 45.20 | Antioxidant |

Case Study 2: Antifungal Efficacy

In a comparative study on antifungal efficacy, various dioxolane derivatives were tested against common fungal pathogens. The results indicated that compounds with ethyl substitutions exhibited enhanced antifungal activity compared to their non-substituted counterparts.

| Pathogen | Compound A (%) Inhibition | Compound B (%) Inhibition |

|---|---|---|

| Fusarium oxysporum | 80 | 75 |

| Cladosporium xanthochromaticum | 85 | 70 |

Propiedades

Número CAS |

918789-75-0 |

|---|---|

Fórmula molecular |

C12H16O4 |

Peso molecular |

224.25 g/mol |

Nombre IUPAC |

4-(4-ethyl-1,3-dioxolan-2-yl)-2-methoxyphenol |

InChI |

InChI=1S/C12H16O4/c1-3-9-7-15-12(16-9)8-4-5-10(13)11(6-8)14-2/h4-6,9,12-13H,3,7H2,1-2H3 |

Clave InChI |

CXYVAOVQPWRQMX-UHFFFAOYSA-N |

SMILES canónico |

CCC1COC(O1)C2=CC(=C(C=C2)O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.